![molecular formula C16H32 B079985 (1-Methylnonyl)cyclohexane CAS No. 13151-73-0](/img/structure/B79985.png)
(1-Methylnonyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylnonyl)cyclohexane, also known as MNCH, is a cyclic hydrocarbon that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
(1-Methylnonyl)cyclohexane's mechanism of action is not well understood, but it is believed to interact with cell membranes and alter their properties. (1-Methylnonyl)cyclohexane has been shown to induce cell death in cancer cells, but the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects
(1-Methylnonyl)cyclohexane has been found to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that (1-Methylnonyl)cyclohexane can induce cell death in cancer cells, but it does not affect normal cells. Additionally, (1-Methylnonyl)cyclohexane has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Methylnonyl)cyclohexane's unique properties make it a valuable tool in organic synthesis and materials science. However, its low solubility in common solvents can limit its use in certain experiments. Additionally, (1-Methylnonyl)cyclohexane's high boiling point can make it difficult to handle in the laboratory.
Zukünftige Richtungen
There are several potential future directions for (1-Methylnonyl)cyclohexane research. One area of interest is the development of (1-Methylnonyl)cyclohexane-based metal-organic frameworks for use in gas storage and separation. Additionally, (1-Methylnonyl)cyclohexane's potential as a chiral auxiliary in organic synthesis could lead to the production of new enantiomerically pure compounds. Further investigation into (1-Methylnonyl)cyclohexane's mechanism of action could also lead to the development of new cancer treatments.
Synthesemethoden
(1-Methylnonyl)cyclohexane can be synthesized through a variety of methods, including catalytic hydrogenation of cyclohexene and alkylation of cyclohexane. The most common method for synthesizing (1-Methylnonyl)cyclohexane involves the reaction of cyclohexene with 1-nonene in the presence of a palladium catalyst. This reaction produces (1-Methylnonyl)cyclohexane along with other byproducts, which can be separated through distillation.
Wissenschaftliche Forschungsanwendungen
(1-Methylnonyl)cyclohexane has been studied for its potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. (1-Methylnonyl)cyclohexane's unique structure allows it to be used as a chiral auxiliary in organic synthesis, which can lead to the production of enantiomerically pure compounds. Additionally, (1-Methylnonyl)cyclohexane has been used as a solvent in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
CAS-Nummer |
13151-73-0 |
---|---|
Produktname |
(1-Methylnonyl)cyclohexane |
Molekularformel |
C16H32 |
Molekulargewicht |
224.42 g/mol |
IUPAC-Name |
decan-2-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
XMDXQLIFVIVRKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.